molecular formula C7H5IN2 B1309965 3-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-57-1

3-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1309965
CAS RN: 23616-57-1
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5IN2 . It is a part of the heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with an iodine atom at the 3-position . The molecular weight of this compound is 244.03 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines, including 3-Iodo-1H-pyrrolo[2,3-b]pyridine, are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

3-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It is air-sensitive and should be stored under inert gas . The melting point of this compound ranges from 202.0 to 206.0 °C .

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Application : This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of these methods are considered .
  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
    • Methods : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, and serious eye damage .

Future Directions

The functionalization of 1H-Pyrrolo[2,3-b]pyridine, including 3-Iodo-1H-pyrrolo[2,3-b]pyridine, has been studied to provide new compounds directing toward agrochemicals and/or functional materials . The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising development prospects .

properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIANIFSBYIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418797
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

23616-57-1
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-azaindole (20.0 g, 169 mmol) in ethanol is treated with iodine (57.9 g, 228 mmol), potassium iodide (37.8 g, 228 mmol), and 1 N aqueous NaOH (204 mL, 204 mmol). After stirring for 4 h at 20° C., the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are combined and concentrated in vacuo. The resultant residue is crystallized from methanol/water to afford the title compound as a pinkish-white solid, 35.4 g, mp 201-204° C., characterized by mass spectral and HNMR analyses.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
57.9 g
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reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
204 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[2,3-b]pyridine
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Citations

For This Compound
35
Citations
N Liu, Y Wang, G Huang, C Ji, W Fan, H Li, Y Cheng… - Bioorganic …, 2016 - Elsevier
Five novel 1H-pyrrolo[2,3-b]pyridine or 1H-pyrazolo[3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker, were designed, synthesized and …
Number of citations: 28 www.sciencedirect.com
RC Bernotas, S Lenicek, S Antane, DC Cole… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines 10a–z was prepared as novel 5-HT 6 ligands. The best compounds were high affinity, full agonists at 5-HT 6 receptors. …
Number of citations: 21 www.sciencedirect.com
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org
S Patnaik, KL Stevens, R Gerding, F Deanda… - Bioorganic & medicinal …, 2009 - Elsevier
Exploration of the SAR around a series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel pyrrolopyridine inhibitors of the IGF-1R tyrosine kinase. Several …
Number of citations: 34 www.sciencedirect.com
N Yang, W Song, X Liu, S Ban, T Liao… - … Crystals and Liquid …, 2023 - Taylor & Francis
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, a useful organic building block, was obtained via a four-step reaction and the structure was determined using FT-IR, 1 H NMR, 13 C NMR, and …
Number of citations: 0 www.tandfonline.com
S Verdonck, SY Pu, FJ Sorrell, JM Elkins… - Journal of medicinal …, 2019 - ACS Publications
There are currently no approved drugs for the treatment of emerging viral infections, such as dengue and Ebola. Adaptor-associated kinase 1 (AAK1) is a cellular serine–threonine …
Number of citations: 49 pubs.acs.org
B Martinez-Gualda, M Graus, A Camps… - Frontiers in …, 2022 - frontiersin.org
RNA viral infections, including those caused by respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and Venezuelan Equine encephalitis …
Number of citations: 1 www.frontiersin.org
S Cardoza, P Das, V Tandon - The Journal of Organic Chemistry, 2019 - ACS Publications
Pd-catalyzed synthesis of multi-aryl 7-azaindoles using sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine is established. Four diverse aryl groups are …
Number of citations: 17 pubs.acs.org
MO Dar, PV Bharatam, P Das, S Kukreti, V Tandon - Tetrahedron, 2020 - Elsevier
DABSO mediated sulfonylation of iodinated 7-azaindoles was achieved for the first time through sulfonylative Suzuki-Miyaura cross coupling (SMC) reaction under mild conditions …
Number of citations: 9 www.sciencedirect.com
S Cardoza, P Yadav, A Ajmani, P Das, V Tandon - ACS omega, 2023 - ACS Publications
There is a continuing demand of new inhibitors of HIV-1 Integrase (HIV-1 IN) due to mutations of HIV-1. This study aims to develop the synthesis of 3,6-diaryl 7-azaindoles and introspect …
Number of citations: 1 pubs.acs.org

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